6-Chloro-2,8-dimethylquinoline
Overview
Description
6-Chloro-2,8-dimethylquinoline is a quinoline derivative with the molecular formula C11H10ClN. This compound is part of the broader class of quinolines, which are known for their diverse biological and pharmacological activities. Quinolines have been extensively studied due to their presence in many natural products and their significant role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,8-dimethylquinoline typically involves the Friedländer quinoline synthesis, which is one of the most straightforward approaches. This method involves the acid or base-catalyzed condensation between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration . Benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) can be used as a selective chlorinating agent and an efficient generator of HCl, facilitating the formation of 6-chloroquinolines .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale Friedländer synthesis. This method is favored due to its simplicity and efficiency in producing high yields under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyltrimethylammonium tetrachloroiodate for chlorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives.
Scientific Research Applications
6-Chloro-2,8-dimethylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of antimicrobial activity.
Comparison with Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 4-Hydroxy-2-quinolones
- 2,4,6-Trisubstituted quinolines
Comparison: 6-Chloro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. 4-Hydroxy-2-quinolones are known for their pharmaceutical importance, but they differ significantly in their chemical structure and biological activities . 2,4,6-Trisubstituted quinolines are another class of quinoline derivatives with diverse applications, but their synthesis and properties vary from those of this compound .
Properties
IUPAC Name |
6-chloro-2,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXUKVOJHFTFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589132 | |
Record name | 6-Chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948289-20-1 | |
Record name | 6-Chloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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